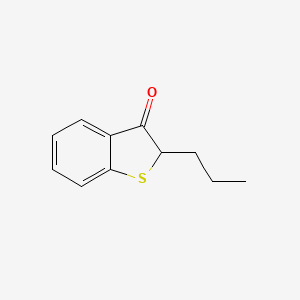

2-Propyl-1-benzothiophen-3(2H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

54862-57-6 |

|---|---|

Molekularformel |

C11H12OS |

Molekulargewicht |

192.28 g/mol |

IUPAC-Name |

2-propyl-1-benzothiophen-3-one |

InChI |

InChI=1S/C11H12OS/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h3-4,6-7,10H,2,5H2,1H3 |

InChI-Schlüssel |

YTIPDCYVEOTGAX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1C(=O)C2=CC=CC=C2S1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Domino Reaction Protocols

A domino reaction protocol enables the synthesis of benzothiophene derivatives starting from 3-amino-2-formyl benzothiophenes. By reacting these precursors with ketones or active methylene compounds (e.g., 1,3-diones) in the presence of sodium hydroxide or piperidine, benzothieno[3,2-b]pyridines are formed. For 2-propyl substitution, propyl-containing ketones may serve as reactants. This method achieves yields exceeding 65% under optimized conditions (toluene, 110°C, 24h).

Halogen-Mediated Cyclization

Patents describe cyclization using halogenating agents (e.g., Cl₂, Br₂) to form 1,2-benzisothiazol-3-ones from thiosalicylic acid derivatives. Adapting this approach, 2-propyl substitution is introduced via alkylation of intermediate sulfides. For instance, treatment of 2-(alkylthio)benzaldehyde oximes with halogenating agents in water-insoluble solvents (e.g., toluene) facilitates cyclization at 0–150°C.

Friedel-Crafts Acylation

Acylation of Benzothiophene

Friedel-Crafts acylation installs the ketone group at position 3. Using propyl carbonochloridate and benzo[d]isothiazol-3(2H)-one in toluene, the title compound is synthesized with 65.5% yield. The reaction proceeds at room temperature, with intramolecular S⋯O hypervalent interactions stabilizing the product.

Microwave-Assisted Methods

Microwave irradiation accelerates aza-Michael additions for coupling arylpiperazines to benzothiophenes. While originally applied to propan-1-one derivatives, this technique could be adapted for ketone formation via acyl chloride intermediates under solvent-free conditions.

Alkylation Strategies

Nucleophilic Substitution

Alkylation of benzothiophen-3-ol derivatives with propyl halides (e.g., 1-bromopropane) in the presence of bases (e.g., K₂CO₃) introduces the propyl group. For example, 2-hydroxybenzophenones reacted with 1-(1-chloroalkyl)benzotriazoles yield alkylated intermediates, which undergo ZnBr₂-mediated rearrangement to dihydrobenzothiophenones.

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems. A patent describes the use of propyl bromide with thiosalicylic acid derivatives in toluene/water mixtures, achieving >80% yield for analogous structures.

Cross-Coupling Reactions

C─S Bond Formation

Pd-catalyzed C─S coupling constructs the benzothiophene ring. A three-step process involving Suzuki coupling, mercaptopropionate addition, and cyclization yields dibenzothiophenes. Propyl groups are introduced via alkyl halides during the mercaptopropionate step.

Comparative Analysis of Methods

Mechanistic Insights

Cyclization Pathways

Cyclization often proceeds via intramolecular nucleophilic attack. For example, in domino reactions, the amino group of 3-amino-2-formyl benzothiophene attacks the carbonyl carbon, forming the fused pyridine ring. Propyl groups stabilize transition states through steric effects, enhancing regioselectivity.

Ketone Formation

The ketone at position 3 arises from oxidation of secondary alcohols or direct acylation. In Friedel-Crafts reactions, acylium ions generated from propyl carbonochloridate electrophilically substitute the aromatic ring.

Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation yields, while toluene minimizes side reactions in cyclizations.

- Catalyst Screening : Pd(OAc)₂ with Xantphos enhances cross-coupling efficiency for brominated precursors.

- Temperature Control : Lower temperatures (0–25°C) suppress decomposition during halogen-mediated cyclizations.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[b]thiophen-3(2H)-one, 2-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring participates in reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like aluminum chloride are used in Friedel-Crafts acylation reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes.

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophen-3(2H)-one, 2-propyl- has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its unique structural features.

Industry: The compound is used in the development of organic semiconductors and other advanced materials

Wirkmechanismus

The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-propyl- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also undergo redox reactions, influencing cellular redox states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Key Observations :

Physicochemical Properties

Notes:

- The propyl group likely increases solubility in organic solvents compared to heavily aromatic analogs.

- BPOH-SF’s dibenzothiophene substituent contributes to exceptional thermal stability, a trait less pronounced in alkyl-substituted benzothiophenones.

Q & A

Q. What are the common synthetic routes for 2-propyl-1-benzothiophen-3(2H)-one?

- Methodological Answer : A widely used approach involves Claisen-Schmidt condensation , where a benzothiophene precursor reacts with a propyl ketone derivative in the presence of a base (e.g., NaOH or KOH) under reflux conditions. For example, analogous syntheses of benzothiophenones often employ ethanol or dichloromethane as solvents, with reaction monitoring via TLC . Alternative routes may involve Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) to introduce the propyl group. Researchers should optimize reaction time and temperature to minimize side products like dimerization or over-acylation .

Q. Which analytical techniques are essential for characterizing 2-propyl-1-benzothiophen-3(2H)-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments and carbon frameworks. For example, the carbonyl (C=O) resonance typically appears at ~190 ppm in ¹³C NMR .

- Infrared Spectroscopy (IR) : A strong absorption band near 1680 cm⁻¹ confirms the ketone group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, ensuring molecular formula accuracy .

- Chromatography : HPLC or GC-MS assesses purity, with mobile-phase optimization critical for resolving closely related impurities .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated in the synthesis of 2-propyl-1-benzothiophen-3(2H)-one derivatives?

- Methodological Answer : Mechanistic studies require kinetic analysis (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Computational tools like DFT (Density Functional Theory) model transition states and activation energies, validated against experimental data. For example, studies on analogous benzothiophenones used Gaussian09 with B3LYP/6-31G(d) basis sets to predict regioselectivity . In-situ monitoring (e.g., ReactIR) can capture intermediate formation in real time .

Q. What strategies are effective in evaluating the biological activity of 2-propyl-1-benzothiophen-3(2H)-one?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates. Dose-response curves (IC₅₀ values) quantify potency .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., estrogen receptors), guided by crystallographic data from the PDB .

- Toxicity profiling : Assess metabolic stability in liver microsomes and cytotoxicity via MTT assays, referencing protocols for structurally related benzophenones .

Q. How can structural elucidation via X-ray crystallography inform the study of 2-propyl-1-benzothiophen-3(2H)-one?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs, critical for understanding reactivity and polymorphism. For example, studies on 2-(3-nitrophenyl)-3-phenylbenzothiazin-4-one revealed non-covalent interactions (e.g., π-stacking) influencing solubility . Crystallization conditions (e.g., solvent evaporation in ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals .

Q. How should researchers address contradictions in reported data on the physicochemical properties of 2-propyl-1-benzothiophen-3(2H)-one?

- Methodological Answer : Discrepancies in melting points or spectral data often arise from impurities or polymorphic forms. Cross-validate results using:

- Multi-technique analysis : Combine DSC (differential scanning calorimetry) with PXRD (powder X-ray diffraction) to distinguish polymorphs .

- Independent synthesis : Reproduce the compound using alternative routes to rule out synthetic artifacts .

- Reference databases : Compare data against authoritative sources like NIST Chemistry WebBook or PubChem, which aggregate peer-reviewed measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.